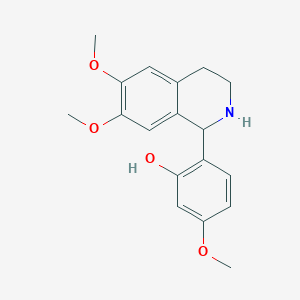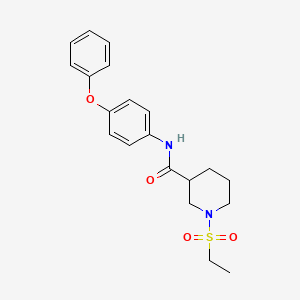
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as DMXAA, is a synthetic compound that has shown promising results in cancer research. DMXAA was first synthesized in the 1980s, but its potential as an anti-cancer drug was not discovered until the late 1990s. Since then, DMXAA has been the subject of extensive scientific research, with many studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mecanismo De Acción
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one activates the immune system by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then trigger an immune response against cancer cells. This compound also disrupts the blood supply to tumors by causing the death of cells in the blood vessel walls, leading to the collapse of the blood vessels and the death of the tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It increases the production of cytokines such as TNF-α and IFN-α, and also activates the complement system, which plays a role in immune defense. This compound also causes the death of cells in the blood vessel walls, leading to the collapse of the blood vessels and the death of the tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its potent anti-cancer activity in preclinical studies. It has shown activity against a variety of solid tumors, and has been shown to activate the immune system and disrupt the blood supply to tumors. However, one limitation of this compound is its limited effectiveness in humans so far. Clinical trials have shown only modest activity against certain types of cancer, and the drug has not yet been approved for use in humans.
Direcciones Futuras
There are several future directions for 2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one research. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop new analogs of this compound that may have improved activity and selectivity against cancer cells. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in cancer treatment.
Métodos De Síntesis
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-methoxyphenylacetic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate compound 3-(4-methylbenzoyl)-4-methoxyphenylacetic acid, which can then be cyclized to form this compound.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have potent anti-cancer activity in preclinical studies, particularly against solid tumors such as melanoma and lung cancer. It works by activating the immune system to attack cancer cells, and also by disrupting the blood supply to tumors. This compound has been tested in several clinical trials, but its effectiveness in humans has been limited so far.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2H-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-15-7-9-16(10-8-15)21(25)24-22(26)19-5-3-4-6-20(19)28-23(24)17-11-13-18(27-2)14-12-17/h3-14,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICILGNDYXJNBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)
![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)

![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5323305.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)